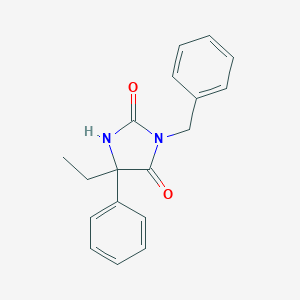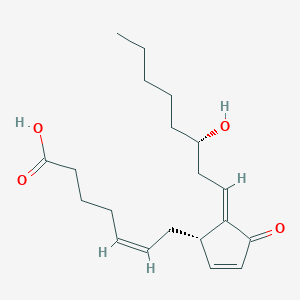
delta-12-Prostaglandin J2
Vue d'ensemble
Description
Delta-12-Prostaglandin J2 (Δ12-PGJ2) is a bioactive lipid molecule that belongs to the prostaglandin family. It is derived from arachidonic acid, which is a polyunsaturated fatty acid found in cell membranes. Δ12-PGJ2 is a potent anti-inflammatory and anti-cancer agent that has been extensively studied for its therapeutic potential.
Applications De Recherche Scientifique
Antiviral Properties :
- Delta-12-Prostaglandin J2 (Delta-12-PGJ2) has been identified as an inhibitor of virus replication in various studies. For example, it suppresses Sendai virus replication in monkey kidney cells, indicating a potential effect on virus assembly and maturation. This inhibition is accompanied by altered protein glycosylation and induction of heat shock protein synthesis (Amici et al., 1992).
- It also inhibits vesicular stomatitis virus replication in epithelial monkey cell lines by blocking virus replication at two separate levels, suggesting its effectiveness in controlling different types of viruses (Pica et al., 1993).
Role in Heat Shock Protein Synthesis :
- Delta-12-PGJ2 is known to induce the synthesis of heat shock proteins (HSPs). This effect is seen in the activation of heat shock transcription factors in porcine aortic endothelial cells. Intracellular glutathione levels can modulate this activation (Koizumi et al., 1993).
Effects on Tumor Cells :
- Delta-12-PGJ2 demonstrates cytotoxicity in various human malignancies. It has shown synergistic cytotoxic effects with both cisplatin and ionizing radiation in multiple cancer cell lines, suggesting its potential in cancer treatment (McClay et al., 1996).
Induction of Heme Oxygenase :
- In porcine aortic endothelial cells, Delta-12-PGJ2 stimulates the synthesis of heme oxygenase. This induction shows a correlation with the synthesis of a 31,000-dalton protein and is similar to the effects seen with hemin, another known inducer of heme oxygenase (Koizumi et al., 1992).
Anti-Inflammatory Properties :
- Delta-12-PGJ2 and its metabolites are known to exert anti-inflammatory effects. 15-deoxy-delta(12,14)-prostaglandin J2, a metabolite of PGJ2, inhibits multiple steps in the NF-kappa B signaling pathway, suggesting potential uses in anti-inflammatory drug development (Straus et al., 2000).
Effect on Transcription and Apoptosis in Cancer Cells :
- Delta-12-PGJ2 induces transcription of the c-fos protooncogene and apoptosis in human myeloid leukemia and pre-B lymphoma cells. This suggests its role in inducing cell death in certain cancer types (Higashiyama et al., 1996).
Tumor Prevention and Immunity :
- In studies involving transgenic adenocarcinoma mouse prostate cells, Delta-12-PGJ2-induced heat shock protein 70 has been shown to activate specific CTLs and prevent tumor growth, indicating its potential in antitumor immunity and cancer prevention (Vanaja et al., 2000).
Propriétés
IUPAC Name |
(Z)-7-[(1S,5E)-5-[(3S)-3-hydroxyoctylidene]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-2-3-6-10-17(21)13-14-18-16(12-15-19(18)22)9-7-4-5-8-11-20(23)24/h4,7,12,14-17,21H,2-3,5-6,8-11,13H2,1H3,(H,23,24)/b7-4-,18-14+/t16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXFWOHFPFBNEJ-GJGHEGAFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC=C1C(C=CC1=O)CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](C/C=C/1\[C@H](C=CC1=O)C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901319130 | |
| Record name | Δ12-PGJ2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901319130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Delta-12-Prostaglandin J2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004238 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
delta-12-Prostaglandin J2 | |
CAS RN |
87893-54-7, 102839-03-2 | |
| Record name | Δ12-PGJ2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87893-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Deoxy-9,10-didehydro-12,13-didehydro-13,14-dihydroprostaglandin D2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087893547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Deoxy-delta-9,12-prostaglandin D2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102839032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Δ12-PGJ2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901319130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Delta-12-Prostaglandin J2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004238 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-tert-butyl-3-[2-(3-chlorophenyl)ethyl]pyridine-2-carboxamide](/img/structure/B21491.png)
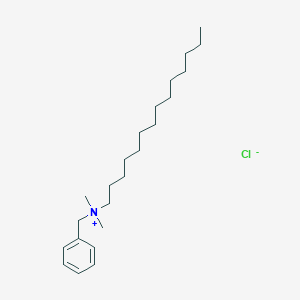
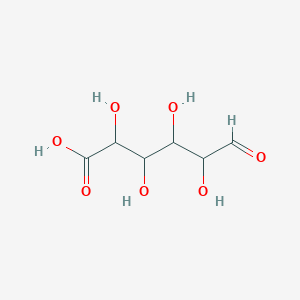

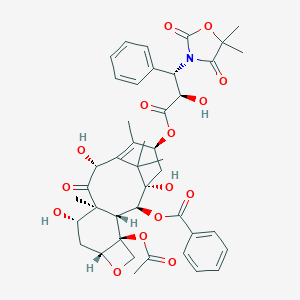
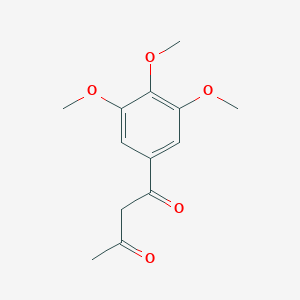




![1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]-](/img/structure/B21515.png)


